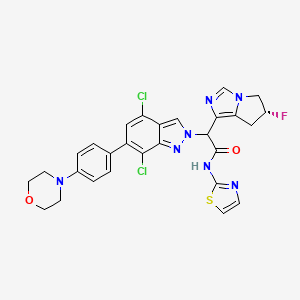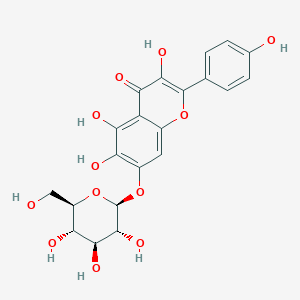
Ddan-MT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDAN-MT est une sonde fluorescente proche infrarouge activée enzymatiquement. Elle est principalement utilisée pour la surveillance rapide, hautement sélective et en temps réel de l'activité de la méthionine aminopeptidase 1 endogène dans Mycobacterium tuberculosis
Méthodes De Préparation
La synthèse de DDAN-MT implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle pour this compound ne sont pas non plus largement disponibles, mais il est généralement produit dans des laboratoires spécialisés équipés de capacités de synthèse chimique avancées.
Analyse Des Réactions Chimiques
DDAN-MT subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : this compound peut être réduit à l'aide d'agents réducteurs courants, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
DDAN-MT a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme sonde fluorescente pour étudier diverses réactions et processus chimiques.
Industrie : Utilisé dans le développement de nouvelles sondes et capteurs fluorescents pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de this compound implique son activation par des enzymes spécifiques, conduisant à l'émission de fluorescence proche infrarouge. Cette fluorescence est utilisée pour surveiller l'activité de la méthionine aminopeptidase 1 dans Mycobacterium tuberculosis. Les cibles moléculaires de this compound comprennent l'enzyme méthionine aminopeptidase 1, et les voies impliquées sont liées à l'activité enzymatique et à sa régulation .
Mécanisme D'action
The mechanism of action of DDAN-MT involves its activation by specific enzymes, leading to the emission of near-infrared fluorescence. This fluorescence is used to monitor the activity of methionine aminopeptidase 1 in Mycobacterium tuberculosis. The molecular targets of this compound include the methionine aminopeptidase 1 enzyme, and the pathways involved are related to the enzymatic activity and its regulation .
Comparaison Avec Des Composés Similaires
DDAN-MT est unique par rapport à d'autres composés similaires en raison de sa haute sélectivité et de ses capacités de surveillance en temps réel. Les composés similaires comprennent d'autres sondes fluorescentes utilisées pour surveiller les activités enzymatiques, telles que :
Fluorescéine : Un colorant fluorescent largement utilisé avec différentes applications.
Rhodamine : Un autre colorant fluorescent ayant des applications dans divers domaines.
Cy5 : Un colorant fluorescent proche infrarouge utilisé en recherche biologique.
This compound se distingue par son application spécifique dans la surveillance de l'activité de la méthionine aminopeptidase 1 dans Mycobacterium tuberculosis, ce qui n'est pas une caractéristique courante des autres composés mentionnés .
Propriétés
Formule moléculaire |
C20H21Cl2N3O2S |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C20H21Cl2N3O2S/c1-20(2)11-8-10(24-19(27)13(23)6-7-28-3)4-5-14(11)25-15-9-12(21)18(26)17(22)16(15)20/h4-5,8-9,13H,6-7,23H2,1-3H3,(H,24,27)/t13-/m0/s1 |
Clé InChI |
JQMYMWHLZQVVOA-ZDUSSCGKSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)NC(=O)[C@H](CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)NC(=O)C(CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
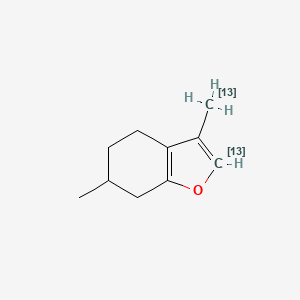
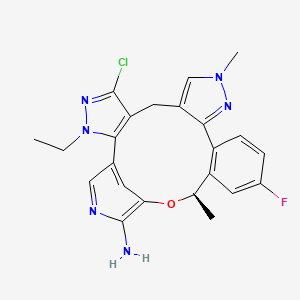
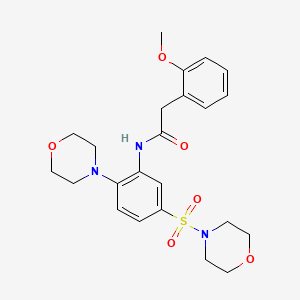
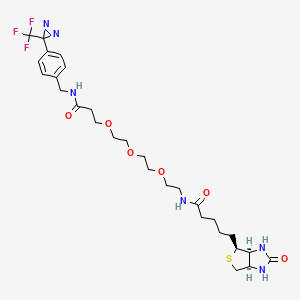
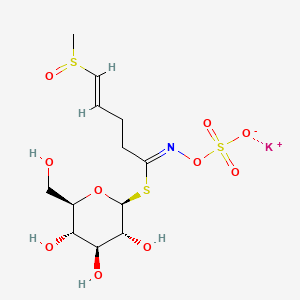
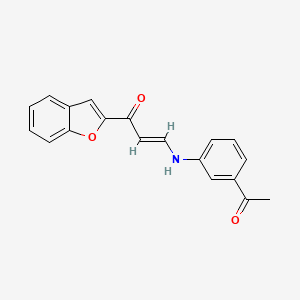
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

